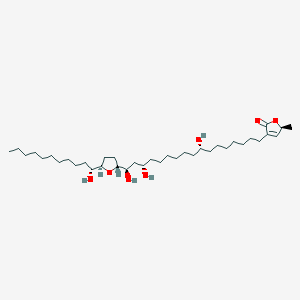

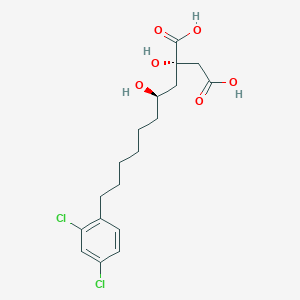

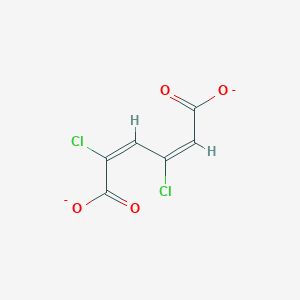

(S)-2-((R)-8-(2,4-dichlorophenyl)-2-hydroxyoctyl)-2-hydroxysuccinic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

SB-201076 est un puissant inhibiteur de l'ATP citrate lyase, une enzyme qui joue un rôle crucial dans les voies métaboliques du glucose et du métabolisme lipidique. Ce composé a suscité un intérêt considérable en raison de ses applications thérapeutiques potentielles, en particulier dans le traitement des maladies métaboliques et du cancer .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de SB-201076 implique plusieurs étapes clés:

Réaction de Wittig: La réaction du 2,4-dichlorobenzaldéhyde avec le bromure de phosphonium en utilisant l'hydrure de sodium dans le diméthylsulfoxyde produit l'acide 7-(2,4-dichlorophényl)-6-hepténoïque sous forme de mélange d'isomères E et Z.

Estérification: L'estérification du produit ci-dessus avec le méthanol en présence d'acide sulfurique donne l'ester correspondant.

Réduction: L'ester est ensuite réduit avec l'hydrure de diisobutylaluminium pour former un alcool.

Hydrogénation: L'hydrogénation subséquente sur du palladium sur charbon donne le 7-(2,4-dichlorophényl)-1-heptanol.

Oxydation de Swern: Ce composé est ensuite oxydé en aldéhyde correspondant par l'oxydation de Swern.

Formation d'oxime: L'aldéhyde est converti en oxime par réaction avec l'hydroxylamine.

Cycloaddition: Le traitement de l'oxime avec de l'hypochlorite de sodium et de la triéthylamine génère un intermédiaire oxyde de nitrile, qui subit une cycloaddition [3+2] avec l'itaconate de diméthyle pour former un isoxazole.

Ouverture réductrice: L'isoxazole est ouvert de manière réductrice par hydrogénation en présence de nickel de Raney et d'acide borique pour produire une hydroxycétone.

Réduction supplémentaire: L'hydroxycétone est ensuite réduite à l'aide de borohydrure de sodium et de chlorure de cérium dans le méthanol pour produire un dihydroxyester.

Saponification et cyclisation: Le dihydroxyester est saponifié avec de l'hydroxyde de sodium, suivi d'une recristallisation et d'une cyclisation avec de l'acide chlorhydrique dans du tétrahydrofurane aqueux pour produire la lactone cible.

Méthodes de production industrielle

La production industrielle de SB-201076 suit des voies de synthèse similaires, mais est optimisée pour la production à grande échelle. Cela implique l'utilisation de réacteurs automatisés, de procédés en continu et de mesures rigoureuses de contrôle de la qualité pour garantir un rendement et une pureté élevés.

Analyse Des Réactions Chimiques

Types de réactions

SB-201076 subit diverses réactions chimiques, notamment:

Oxydation: Conversion d'alcools en aldéhydes et en cétones.

Réduction: Réduction des esters en alcools et des cétones en alcools.

Substitution: Formation d'oximes à partir d'aldéhydes.

Cycloaddition: Cycloaddition [3+2] pour former des isoxazoles.

Réactifs et conditions courants

Oxydation: Oxydation de Swern utilisant le chlorure d'oxalyle et le diméthylsulfoxyde.

Réduction: Hydrure de diisobutylaluminium, borohydrure de sodium et chlorure de cérium.

Substitution: Hydroxylamine pour la formation d'oximes.

Cycloaddition: Hypochlorite de sodium et triéthylamine pour la génération d'oxyde de nitrile.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers intermédiaires tels que l'acide 7-(2,4-dichlorophényl)-6-hepténoïque, le 7-(2,4-dichlorophényl)-1-heptanol et le produit lactone final, SB-201076 .

Applications de la recherche scientifique

SB-201076 a un large éventail d'applications de recherche scientifique:

Chimie: Utilisé comme composé outil pour étudier l'inhibition de l'ATP citrate lyase et ses effets sur les voies métaboliques.

Biologie: Enquête sur son rôle dans la modulation du métabolisme lipidique et du glucose dans divers types de cellules.

Médecine: Exploré comme agent thérapeutique potentiel pour les maladies métaboliques telles que le diabète, l'obésité et la maladie du foie gras non alcoolique.

Mécanisme d'action

SB-201076 exerce ses effets en inhibant l'ATP citrate lyase, une enzyme qui catalyse la conversion du citrate en acétyl-CoA et en oxaloacétate. Cette inhibition perturbe la production d'acétyl-CoA, un précurseur clé de la synthèse des lipides, réduisant ainsi l'accumulation de lipides et favorisant l'apoptose des cellules cancéreuses. Les cibles moléculaires et les voies impliquées comprennent la régulation négative des voies de synthèse des lipides et l'induction de cascades de signalisation apoptotiques .

Applications De Recherche Scientifique

SB-201076 has a wide range of scientific research applications:

Chemistry: Used as a tool compound to study the inhibition of ATP citrate-lyase and its effects on metabolic pathways.

Biology: Investigated for its role in modulating lipid and glucose metabolism in various cell types.

Medicine: Explored as a potential therapeutic agent for metabolic diseases such as diabetes, obesity, and non-alcoholic fatty liver disease.

Mécanisme D'action

SB-201076 exerts its effects by inhibiting ATP citrate-lyase, an enzyme that catalyzes the conversion of citrate to acetyl-CoA and oxaloacetate. This inhibition disrupts the production of acetyl-CoA, a key precursor for lipid synthesis, thereby reducing lipid accumulation and promoting apoptosis in cancer cells. The molecular targets and pathways involved include the downregulation of lipid synthesis pathways and the induction of apoptotic signaling cascades .

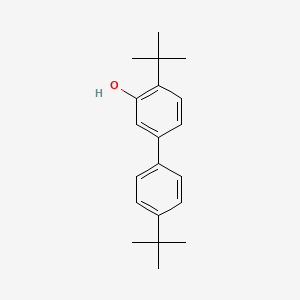

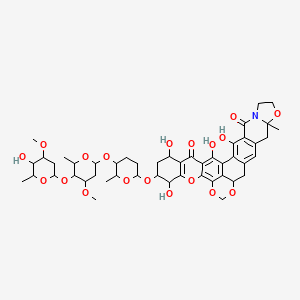

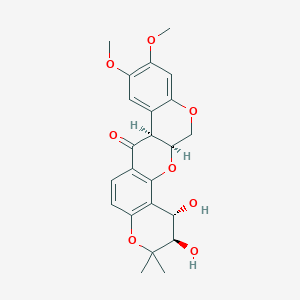

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité

SB-201076 est unique par son inhibition puissante de l'ATP citrate lyase et sa capacité à moduler à la fois le métabolisme du glucose et des lipides. Son efficacité à réduire l'accumulation de lipides et à induire l'apoptose des cellules cancéreuses le distingue des autres composés similaires .

Propriétés

Formule moléculaire |

C18H24Cl2O6 |

|---|---|

Poids moléculaire |

407.3 g/mol |

Nom IUPAC |

(2S)-2-[(2R)-8-(2,4-dichlorophenyl)-2-hydroxyoctyl]-2-hydroxybutanedioic acid |

InChI |

InChI=1S/C18H24Cl2O6/c19-13-8-7-12(15(20)9-13)5-3-1-2-4-6-14(21)10-18(26,17(24)25)11-16(22)23/h7-9,14,21,26H,1-6,10-11H2,(H,22,23)(H,24,25)/t14-,18+/m1/s1 |

Clé InChI |

NPZOIISFQXTCQN-KDOFPFPSSA-N |

SMILES isomérique |

C1=CC(=C(C=C1Cl)Cl)CCCCCC[C@H](C[C@](CC(=O)O)(C(=O)O)O)O |

SMILES canonique |

C1=CC(=C(C=C1Cl)Cl)CCCCCCC(CC(CC(=O)O)(C(=O)O)O)O |

Synonymes |

SB 201076 SB-201076 SB201076 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(4-Fluorophenyl)-5-(2-phenoxypyrimidin-4-yl)imidazol-1-yl]propane-1,3-diol](/img/structure/B1245000.png)

![10-[3-[[(2S)-2-aminopentanoyl]amino]pyrrolidin-1-yl]-11-fluoro-14-oxo-8-oxa-1-azatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4,6,9(17),10,12,15-heptaene-15-carboxylic acid](/img/structure/B1245001.png)

![2-[[1,11-Dioxo-2-(1-hydroxy-1,2-dicarboxyethyl)-3-octadecenyl]amino]-3-(4-hydroxyphenyl)propionic acid](/img/structure/B1245002.png)

![N-benzyl-2,6-dichloro-N-[3-[(1-methylcyclohexyl)methoxy]-2-pyrrolidin-1-ylpropyl]aniline](/img/structure/B1245006.png)

![[(2S)-3-hydroxy-2-[(11Z,14Z)-icosa-11,14-dienoyl]oxypropyl] (11Z,14Z)-icosa-11,14-dienoate](/img/structure/B1245011.png)